3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Description
3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H20N2O3S and its molecular weight is 296.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of “3-(1-(2-Cyclopentylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is Protein Tyrosine Phosphatase-1B (PTP1B) . PTP1B is an intracellular protein tyrosine phosphatase involved in cell signaling . In recent years, PTP1B has been identified as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .
Mode of Action
This compound interacts with its target, PTP1B, by inhibiting its activity . The inhibition of PTP1B can improve insulin resistance, which is beneficial for the treatment of type 2 diabetes .
Biochemical Pathways
The compound affects the insulin signaling pathway by inhibiting the activity of PTP1B . This inhibition can lead to improved insulin resistance, which is beneficial for the treatment of type 2 diabetes .
Pharmacokinetics
Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation .
Action Environment
It’s worth noting that the synthesis of thiazolidine derivatives, which this compound is a part of, has been improved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Properties
IUPAC Name |
3-[1-(2-cyclopentylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c17-12(7-10-3-1-2-4-10)15-6-5-11(8-15)16-13(18)9-20-14(16)19/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFQDLFFBSYSCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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